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Compound of Interest

Compound Name: N-benzyl-4-chlorobenzamide
CAS No.: 7461-34-9
Cat. No.: B189302
Get Quote
. J

Structural Characterization, Synthetic Methodology, and Pharmaceutical Applications

Abstract

This technical guide provides a comprehensive analysis of N-benzyl-4-chlorobenzamide
(CAS: 7461-34-9), a structural scaffold of increasing relevance in metabolic disease
therapeutics. Beyond its definitive IUPAC nomenclature, this document details the Schotten-
Baumann synthetic protocol, spectral characterization logic, and the compound's emergence
as a pharmacophore for dual soluble epoxide hydrolase (sEH) and PPAR

modulation.

Nomenclature and Chemical Identity

The systematic naming of this compound follows IUPAC substitutive nomenclature rules,
prioritizing the amide functional group over the amine or halide constituents.

IUPAC Designation

Preferred IUPAC Name:N-Benzyl-4-chlorobenzamide
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e Parent Structure: Benzamide (a benzene ring attached to a carboxamide group -CONH

).

e Principal Functional Group: The amide nitrogen takes priority.

e Substituents:

o 4-chloro: A chlorine atom at the para position (C4) of the benzoyl ring.

o N-benzyl: A benzyl group (phenylmethyl) attached to the amide nitrogen.

Alternative Names:

e N-Benzyl-p-chlorobenzamide[1]

e 4-Chloro-N-(phenylmethyl)benzamide[2]

hysicochemical Profile[2][4][5][6][7]

Property Value Source Validation
CAS Registry Number 7461-34-9 PubChem [1]
C
Molecular Formula H Calculated
CINO
Molecular Weight 245.70 g/mol Calculated
Melting Point 167.0 - 168.0 °C Experimental [2]
Appearance White crystalline solid Experimental [2]
Low in H
Solubility Experimental Observation

O; Soluble in DCM, DMSO,

EtOH
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Synthetic Methodology: The Schotten-Baumann
Reaction[8][9]

The most robust route for synthesizing N-benzyl-4-chlorobenzamide is the Schotten-
Baumann reaction. This biphasic acylation method is preferred over thermal dehydration of
ammonium salts due to its mild conditions and high atom economy regarding the amine.

Mechanistic Rational

The reaction involves the nucleophilic attack of benzylamine onto the electrophilic carbonyl
carbon of 4-chlorobenzoyl chloride. A base (typically agueous NaOH or pyridine) is critical to
neutralize the HCI byproduct, preventing the protonation of the amine nucleophile, which would
otherwise render it unreactive.[3][4]

Synthetic Workflow Diagram

The following workflow illustrates the critical path from reagents to purified crystal.
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Figure 1: Step-by-step Schotten-Baumann synthetic workflow for N-benzyl-4-

chlorobenzamide.
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Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system where intermediates and endpoints are
checked via TLC and melting point analysis.

Reagents:

4-Chlorobenzoyl chloride (1.0 eq)

Benzylamine (1.1 eq)

Triethylamine (TEA) or 10% NaOH (1.5 eq)

Dichloromethane (DCM)
Step-by-Step Procedure:

e Preparation: Dissolve benzylamine (10 mmol) and TEA (15 mmol) in dry DCM (20 mL) in a
round-bottom flask. Cool the solution to 0°C using an ice bath to suppress di-acylation side
reactions.

 Addition: Dissolve 4-chlorobenzoyl chloride (10 mmol) in DCM (5 mL). Add this solution
dropwise to the amine mixture over 15 minutes.

o Why: Exothermic control prevents thermal decomposition and ensures selectivity.
o Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
o Validation Point: Check TLC (Hexane/EtOAc 3:1). The starting amine spot (low R

, hinhydrin active) should disappear; a new UV-active amide spot (higher R

) should appear.
o Workup: Transfer to a separatory funnel.
o Wash with 1M HCI (2 x 10 mL) to remove unreacted benzylamine.

o Wash with sat. NaHCO
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(2 x 10 mL) to remove unreacted acid/acid chloride hydrolysis products.

o Wash with Brine (10 mL), dry over MgSO
, and concentrate in vacuo.

» Purification: Recrystallize the crude white solid from hot ethanol/water.

o Endpoint Validation: Measure Melting Point.[5] Target range: 167-168°C [2].

Analytical Characterization

Confirmation of the structure relies on the distinct electronic environments of the benzyl and
benzoyl protons.

Proton NMR ( H NMR) Logic

Based on experimental data for the analogous N-benzyl-4-bromobenzamide [3], the predicted
shifts for the chloro-derivative in CDCI

(500 MHz) are:

7.70 — 7.75 (d, 2H): Protons ortho to the carbonyl on the chlorophenyl ring. Deshielded by
the electron-withdrawing carbonyl.

7.30 — 7.45 (m, 7H): Overlapping multiplets containing the 5 benzyl aromatic protons and the
2 protons ortho to the chlorine.

6.45 (br s, 1H): Amide N-H proton. Broad due to quadrupole broadening and H-bonding.

4.65 (d, J = 5.5 Hz, 2H): Benzylic -CH

- protons. Coupled to the NH proton (hence doublet).

Mass Spectrometry (MS)

e Molecular lon: [M+H]

= 246.07.
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 |Isotope Pattern: A distinct 3:1 ratio for the M and M+2 peaks (246/248) confirms the
presence of a single Chlorine atom.

Pharmaceutical Relevance: Dual sEH/PPAR
Modulation

While simple amides are common, the N-benzylbenzamide scaffold has gained specific
attention in metabolic syndrome (MetS) research.

Mechanism of Action

Recent medicinal chemistry campaigns have identified N-benzylbenzamides as dual
modulators. They inhibit Soluble Epoxide Hydrolase (SEH) while simultaneously activating
Peroxisome Proliferator-Activated Receptor

(PPAR

) [4].

» sEH Inhibition: Prevents the degradation of epoxyeicosatrienoic acids (EETs), which are anti-
inflammatory and vasodilatory.

« PPAR

Activation: Improves insulin sensitivity and lipid metabolism.

Pharmacological Pathway Diagram
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Figure 2: Dual mechanism of action for N-benzylbenzamide derivatives in treating Metabolic
Syndrome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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